molecular formula C15H29N3 B11728921 heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11728921
M. Wt: 251.41 g/mol
InChI Key: KDXPJVHIJACKPY-UHFFFAOYSA-N
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Description

Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a heptyl chain attached to a pyrazole ring, which is further substituted with a methyl and an isopropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the heptyl chain. One common method starts with the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes like inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C15H29N3/c1-5-6-7-8-9-10-16-11-15-12-17-18(13(2)3)14(15)4/h12-13,16H,5-11H2,1-4H3

InChI Key

KDXPJVHIJACKPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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